zuotin - 148710-69-4

zuotin

Catalog Number: EVT-1516731
CAS Number: 148710-69-4
Molecular Formula: C8H10O3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Zuotin, also known as Zuo1, is a crucial protein functioning primarily as a molecular chaperone within eukaryotic cells. It is classified as a J-domain protein that interacts with the Hsp70 family of chaperones, specifically the non-canonical Hsp70, Ssz1. Zuotin plays a significant role in facilitating the proper folding of nascent polypeptide chains during their synthesis on ribosomes, forming a complex known as the ribosome-associated complex (RAC) alongside Ssz1. This interaction is vital for maintaining translational fidelity and promoting efficient protein folding.

Source and Classification

Zuotin is derived from the yeast Saccharomyces cerevisiae and is conserved across various eukaryotic species. It belongs to the class of heat shock proteins, specifically categorized under the J-protein family, which are known to assist Hsp70 proteins in their chaperoning functions. The classification of Zuotin can be summarized as follows:

  • Type: J-domain protein
  • Family: Hsp70 co-chaperone
  • Function: Assists in nascent chain folding at the ribosome
Synthesis Analysis

Methods and Technical Details

The synthesis of Zuotin involves standard eukaryotic translation mechanisms, where its mRNA is translated into a polypeptide chain that subsequently folds into its functional structure. Advanced techniques such as cryo-electron microscopy (cryo-EM) and mass spectrometry have been employed to elucidate its structure and interactions with ribosomal components.

  1. Cryo-Electron Microscopy: Used to visualize the RAC structure on ribosomes, revealing conformational changes and interactions between Zuotin and ribosomal subunits.
  2. Mass Spectrometry: Employed to analyze the molecular dynamics of Zuotin and its binding partners, providing insights into conformational stability.
Molecular Structure Analysis

Structure and Data

Zuotin exhibits a multi-domain structure that includes a J-domain, a Zuotin homology domain (ZHD), and a four-helix bundle domain (4HB). The structural characteristics are essential for its interaction with ribosomes and Hsp70 proteins.

  • J-Domain: Facilitates interaction with Hsp70.
  • ZHD: Binds to ribosomal proteins.
  • 4HB Domain: Involved in stabilizing interactions with other proteins.

Recent structural studies have provided detailed models of these domains, showcasing their spatial arrangements and interactions within the RAC.

Chemical Reactions Analysis

Reactions and Technical Details

Zuotin participates in several biochemical reactions primarily involving its role as a chaperone:

  1. Chaperone Activity: Facilitates the folding of nascent polypeptides by preventing aggregation.
  2. Complex Formation: Engages in dynamic interactions with Ssz1, leading to the formation of stable heterodimers that are crucial for effective protein folding at the ribosome.

These reactions are driven by ATP hydrolysis facilitated by Hsp70, although Ssz1 does not hydrolyze ATP itself, indicating unique regulatory mechanisms within this system.

Mechanism of Action

Process and Data

The mechanism by which Zuotin operates involves several key steps:

  1. Binding to Ribosomes: Zuotin localizes at the exit tunnel of the ribosome where nascent chains emerge.
  2. Interaction with Hsp70: It recruits Ssz1 through its J-domain, forming a stable complex that enhances substrate binding.
  3. Promotion of Folding: The complex stabilizes nascent chains, ensuring proper folding before they exit the ribosome.

This process is critical for maintaining cellular homeostasis and preventing misfolded proteins from aggregating.

Physical and Chemical Properties Analysis

Physical Properties

Zuotin is characterized by its multi-domain structure which includes:

  • Molecular Weight: Approximately 30 kDa.
  • Isoelectric Point: Varies depending on post-translational modifications but generally falls within physiological pH ranges.

Chemical Properties

Zuotin's functionality is influenced by:

  • Hydrophobic Interactions: Critical for binding substrates.
  • Electrostatic Interactions: Essential for maintaining structural integrity during complex formation.

Experimental analyses have shown that mutations within key domains can significantly affect its chaperone activity and stability.

Applications

Scientific Uses

Zuotin has significant implications in various fields:

  • Cell Biology: Understanding its role in protein folding can provide insights into diseases related to protein misfolding such as neurodegenerative disorders.
  • Biotechnology: Manipulating Zuotin's function could enhance protein production systems used in industrial applications.
  • Pharmacology: Targeting Zuotin or its interactions may lead to novel therapeutic strategies against diseases caused by dysfunctional chaperone systems.
Molecular Characterization of Zuotin

Domain Architecture & Structural Motifs

Zuotin (Zuo1 in fungi, ZRF1/MPP11 in mammals) is a ribosome-associated J-domain protein (JDP) that functions as a co-chaperone for Hsp70 chaperones. Its multi-domain architecture enables dual roles in cotranslational protein folding and regulatory processes. The conserved domains include:

  • N-terminal flexible region (interacts with Ssz1)
  • J-domain (Hsp70 activation)
  • Zuotin Homology Domain (ZHD) (ribosome anchoring)
  • Middle Domain (MD) (α-helical linker)
  • C-terminal 4-Helix Bundle (4HB) (ribosome/transcription regulation)

Table 1: Core Domains of Zuotin

DomainResidue RangeKey Structural FeaturesPrimary Functions
N-terminal1-72Disordered, polyproline helixSsz1 binding, RAC stabilization
J-domain73-1754 α-helices, HPD motifATPase stimulation of Hsp70/Ssb
ZHD176-2893-helix bundle, basic surface60S ribosomal subunit anchoring
Middle Domain (MD)290-354Extended α-helixSubunit bridging, conformational lever
4-Helix Bundle355-446Amphipathic helices, hydrophobic plug40S ribosomal binding, transcription

J-Domain and Hsp40 Chaperone Activity

The J-domain (residues 73-175) contains the conserved HPD motif (His-Pro-Asp) essential for all Hsp40 co-chaperones. Unlike canonical J-domains, Zuotin’s J-domain is functionally dependent on its stable interaction with the atypical Hsp70 partner Ssz1. This interaction forms the Ribosome-Associated Complex (RAC), which activates the ATPase activity of the Hsp70 chaperone Ssb [1] [5]. Structural analyses reveal that the J-domain’s helical hairpin (helices J-αII/J-αIII) docks atypically onto Ssz1’s nucleotide-binding domain (NBD), masking the HPD motif. This arrangement prevents premature interaction with Ssb until ribosomal recruitment [5] [6]. Functionally, this domain is critical for:

  • Stimulating Ssb’s ATP hydrolysis to promote nascent polypeptide binding
  • Enabling cap-independent translation of specific mRNAs (e.g., TFIID 5’UTR) [3]
  • Maintaining translational fidelity through stop-codon readthrough suppression [6]

Zuotin Homology Domain (ZHD) and Ribosome Association

The ZHD (residues 176-289) is a conserved three-helix bundle with a highly basic surface that facilitates ribosomal anchoring. Cross-linking and cryo-EM studies confirm its primary interaction with the 60S ribosomal subunit near the peptide exit tunnel, specifically contacting ribosomal protein eL31 and 25S rRNA helix 24 (H24) [6] [7]. This positioning allows Zuotin to engage nascent polypeptides immediately upon emergence. Key features include:

  • Dual ribosomal tethering: While ZHD binds the 60S, the 4HB domain binds the 40S, creating a "molecular bridge" across subunits [7].
  • Rigid structural core: The ZHD-J-domain interface forms a salt-bridge network (e.g., Asp254-Arg158) and aromatic stacking, ensuring stability during ribosome rotation [6].
  • Functional significance: Deletion of ZHD disrupts RAC-ribosome binding, leading to hypersensitivity to cold, salt, and translational errors [3].

Table 2: Ribosomal Binding Sites of Zuotin Domains

DomainRibosomal SubunitBinding SiteFunctional Consequence of Disruption
ZHD60SeL31, H24 rRNALoss of nascent chain interaction, cold sensitivity
4HB40SExpansion Segment 12 (ES12) of 18S rRNAIncreased frameshifting, stop-codon readthrough

4-Helix Bundle (4HB) Domain: Structural Dynamics and Functional Divergence

The C-terminal 4HB (residues 355-446) exhibits striking evolutionary divergence between fungi and higher eukaryotes. In S. cerevisiae, this domain adopts a unique "plug" configuration where the C-terminal 13 residues fold back into a hydrophobic groove between helices II and IV [4] [9]. Key characteristics:

  • Ribosome binding: Helix I carries a positive charge that binds 18S rRNA Expansion Segment 12 (ES12), linking the decoding center to the peptide exit tunnel [7] [9].
  • Fungal-specific plug: Hydrophobic residues (e.g., Phe433, Leu436) stabilize the bundle and enable off-ribosome functions. In S. cerevisiae, the plug recruits the transcription factor Pdr1, activating drug-response genes [4] [9].
  • Conformational flexibility: The MD-4HB junction acts as a hinge, accommodating ribosomal rotation during translocation [7].
  • Evolutionary trajectory: Phylogenetic analysis shows accelerated evolution of the 4HB in fungi after SANT domain loss. Positive selection drove hydrophobic plug formation, co-opting it for transcriptional regulation [4] [9].

SANT Domains in Non-Fungal Orthologs and Evolutionary Loss

Non-fungal Zuotin orthologs (e.g., human ZRF1) contain C-terminal SANT domains (SANT1 and SANT2), which are absent in fungi. SANT domains are typically involved in chromatin remodeling via histone and DNA interactions [4] [9]. Key insights:

  • Structure and function: In humans, helix IV of the 4HB extends into a linker that docks SANT domains. These domains recruit polycomb repressive complexes to regulate differentiation and oncogenesis [4].
  • Evolutionary loss: Genomic rearrangement in early fungi eliminated SANT domains. The 4HB’s C-terminus was repurposed into the hydrophobic plug, enabling functional innovation (e.g., Pdr1 activation) [4] [9].
  • Conservation patterns: The 4HB’s ribosome-binding helix I is conserved across eukaryotes, while fungal 4HBs show higher evolutionary rates (>2-fold) than animal orthologs [9].

Table 3: Evolutionary and Functional Divergence of Zuotin

FeatureFungal ZuotinMammalian Zuotin (ZRF1)
SANT DomainsAbsent (evolutionary loss)Present (chromatin remodeling)
4HB C-terminusPlug conformationExtended helix IV linker
Key Off-Ribosome RolePdr1 transcription factor activationPolycomb complex recruitment
Ribosome Binding40S via 4HB-ES12 interactionSimilar 40S binding mechanism

Properties

CAS Number

148710-69-4

Product Name

zuotin

Molecular Formula

C8H10O3

Synonyms

zuotin

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